molecular formula C7H15NO3 B14063595 N-Methyl-4-hydroxy-leucine

N-Methyl-4-hydroxy-leucine

Cat. No.: B14063595
M. Wt: 161.20 g/mol
InChI Key: JRKMRRWEUORVRJ-YFKPBYRVSA-N
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Description

N-Methyl-4-hydroxy-leucine is a modified amino acid derivative of leucine, a branched-chain amino acid This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a hydroxyl group attached to the fourth carbon of the leucine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-hydroxy-leucine typically involves the N-methylation of leucine followed by hydroxylation. One common method for N-methylation is the use of methyl iodide in the presence of a base, such as sodium hydride, to introduce the methyl group at the nitrogen atom. The hydroxylation step can be achieved using hydroxylating agents like osmium tetroxide or through enzymatic hydroxylation using specific hydroxylases .

Industrial Production Methods

Industrial production of this compound often relies on biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms are designed to express enzymes that catalyze the N-methylation and hydroxylation reactions efficiently. This method is preferred due to its high regioselectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-hydroxy-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

Scientific Research Applications

N-Methyl-4-hydroxy-leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-4-hydroxy-leucine involves its incorporation into peptides and proteins, where it can influence their structure and function. It is known to interact with specific enzymes and receptors, modulating their activity. For example, in the context of cyclosporine, this compound is crucial for the immunosuppressive activity of the drug by interacting with lymphocyte receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4-hydroxy-leucine is unique due to the presence of both the N-methyl and 4-hydroxy groups, which confer distinct chemical and biological properties. This dual modification enhances its solubility, bioavailability, and ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry and biochemistry .

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

(2S)-4-hydroxy-4-methyl-2-(methylamino)pentanoic acid

InChI

InChI=1S/C7H15NO3/c1-7(2,11)4-5(8-3)6(9)10/h5,8,11H,4H2,1-3H3,(H,9,10)/t5-/m0/s1

InChI Key

JRKMRRWEUORVRJ-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C[C@@H](C(=O)O)NC)O

Canonical SMILES

CC(C)(CC(C(=O)O)NC)O

Origin of Product

United States

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